molecular formula C24H28N4O2 B11111586 1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B11111586
M. Wt: 404.5 g/mol
InChI Key: GLVYWMDAIKAPEW-UHFFFAOYSA-N
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Description

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methylphenyl Groups: The methylphenyl groups are introduced via Friedel-Crafts alkylation reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives using reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of methyl groups on both the oxadiazole and piperidine rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-17-7-9-19(10-8-17)16-28-13-11-20(12-14-28)24(29)25-15-22-26-23(27-30-22)21-6-4-3-5-18(21)2/h3-10,20H,11-16H2,1-2H3,(H,25,29)

InChI Key

GLVYWMDAIKAPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4C

Origin of Product

United States

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